molecular formula C8H13NO2 B096653 Pentyl cyanoacetate CAS No. 17686-39-4

Pentyl cyanoacetate

Cat. No. B096653
CAS RN: 17686-39-4
M. Wt: 155.19 g/mol
InChI Key: OCJMNSVWIYIHRK-UHFFFAOYSA-N
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Description

Pentyl cyanoacetate is a chemical compound with the linear formula C8H13NO2 . Its CAS number is 17686-39-4 . The molecular weight of Pentyl cyanoacetate is approximately 155.198 .


Synthesis Analysis

The synthesis of cyanoacetamides, such as Pentyl cyanoacetate, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of Pentyl cyanoacetate is based on its linear formula, C8H13NO2 . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives, like Pentyl cyanoacetate, are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of Pentyl cyanoacetate are determined by its molecular structure. It has a molecular weight of 155.198 and a linear formula of C8H13NO2 .

Scientific Research Applications

  • Molecular Orientation and Conformation at Interfaces

    Pentyl-cyanoterphenyl molecules have been studied for their orientation and conformation at interfaces, such as air-water interfaces, using second-order nonlinear optics. This has applications in understanding molecular configurations in various environments (Zhuang, Miranda, Kim, & Shen, 1999).

  • Liquid Crystal Pretilt Angle Control

    Research involving pentyl cyanobiphenyl has been used to control the pretilt angle of liquid crystals, which is significant for liquid crystal display technologies (Vaughn, Sousa, Kang, & Rosenblatt, 2007).

  • Chromatographic Separation of Enantiomers

    Pentylated cyclomaltohexaose has been used as a chiral stationary phase in chromatography for the separation of enantiomeric carbohydrate derivatives, highlighting its application in analytical chemistry (König, Mischnick-Lübbecke, Brassat, Lutz, & Wenz, 1988).

  • Metabolic Effects in Cyanobacteria

    The metabolism of Synechocystis sp. PCC 6803, a photosynthetic cyanobacterium, has been studied with respect to acetate metabolism, where pentyl cyanoacetate might be relevant as a metabolic intermediary (Thiel, Vuorio, Aro, & Kallio, 2017).

  • Adsorption and Desorption Processes in Liquid Crystals

    The adsorption and desorption processes of impurity ions in nematic liquid crystal cells containing 4-cyano-4'-pentyl biphenyl have been studied, which is important for understanding the behavior of liquid crystals in various applications (Yasuda, Naito, Okuda, & Sugimura, 1995).

  • Electrochemical Studies in Nematic Liquid Crystals

    Microsecond time-resolved infrared spectroscopy has been used to study the reorientation of nematic liquid crystals like 4-n-pentyl-4'-cyanobiphenyl (5CB), which has applications in the study of liquid crystal displays (Urano & Hamaguchi, 1992).

  • High Diffraction Efficiency in Photorefractive Nematic Liquid Crystal

    A study on pentyl-cyanobiphenyl liquid crystal (5CB) doped with fullerene (C60) has shown high diffraction efficiency, which is relevant for optical applications (Pei, Yao, Hou, Sun, & Zhou, 2005).

  • Synthesis and Antimicrobial Evaluations

    Dipeptide derivatives based on Nicotinoylglycylglycine Hydrazide have been synthesized using various compounds, including ethyl cyanoacetate. These compounds show potential as antimicrobial agents (Khalaf et al., 2020).

Safety And Hazards

The safety data sheet for Pentyl cyanoacetate indicates that it should be handled with care. Personal protective equipment should be used and dust formation should be avoided . In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air .

Future Directions

As for future directions, the main objective of current research is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

pentyl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-3-4-7-11-8(10)5-6-9/h2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJMNSVWIYIHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938863
Record name Pentyl cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentyl cyanoacetate

CAS RN

17686-39-4
Record name Acetic acid, 2-cyano-, pentyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17686-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentyl cyanoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017686394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentyl cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentyl cyanoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.865
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PW Hickmott - Journal of Applied Chemistry, 1966 - Wiley Online Library
… The corresponding condensation with n-pentyl cyanoacetate was effected in n-pentanol. The compounds obtained were crystallised from the solvent named (Table V). …
Number of citations: 4 onlinelibrary.wiley.com
DC IE, PM IE, BB IE - J. ORG. CHEM, 2015 - sumobrain.org
… Conversion is monitored by crude 1 E NMR taken to indicate the conversion to 2-pentyl cyanoacetate . At the required conversion the flask is then charged with 3.00g (O.lOmol) of …
Number of citations: 0 www.sumobrain.org
Z Wang, F Meng, Y Zhang, H Guo - Langmuir, 2023 - ACS Publications
Hydrogels, which can withstand large deformations and have stable chemical properties, are considered a potential material for cartilage repair. However, hydrogels still face some …
Number of citations: 3 pubs.acs.org

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